alpha-Tocopherol acetate

Catalog No.
S518126
CAS No.
58-95-7
M.F
C31H52O3
M. Wt
472.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Tocopherol acetate

CAS Number

58-95-7

Product Name

alpha-Tocopherol acetate

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3

InChI Key

ZAKOWWREFLAJOT-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
Insoluble in cold water and hot wate

Synonyms

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol, Acetate, Tocopherol, alpha Tocopherol, alpha Tocopherol Acetate, alpha Tocopherol Hemisuccinate, alpha Tocopherol Succinate, alpha Tocopheryl Calcium Succinate, alpha-Tocopherol, alpha-tocopherol acetate, alpha-tocopherol hemisuccinate, alpha-tocopherol succinate, alpha-Tocopheryl Calcium Succinate, d alpha Tocopherol, d alpha Tocopheryl Acetate, d-alpha Tocopherol, d-alpha-Tocopheryl Acetate, R,R,R-alpha-Tocopherol, Tocopherol Acetate, Tocopherol Succinate, Tocopherol, d-alpha, Tocopheryl Acetate, vitamin E succinate

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C

Description

The exact mass of the compound alpha-Tocopherol acetate is 472.3916 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 63° f (ntp, 1992). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of tocol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

  • Free Radical Scavenging: Alpha-tocopherol acetate acts as an antioxidant by scavenging free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various diseases. Alpha-tocopherol acetate neutralizes these free radicals, potentially reducing oxidative stress and inflammation PubChem: .
  • Neurological Disorders: Researchers are investigating the potential role of alpha-tocopherol acetate in protecting against neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, which are thought to be partly caused by oxidative stress . However, more research is required to confirm its effectiveness.

Bioavailability and Absorption

  • Comparison with Alpha-Tocopherol: Alpha-tocopherol acetate is a more stable form of vitamin E compared to alpha-tocopherol itself. This makes it more resistant to degradation during storage and processing, which is advantageous for research purposes HealthLine: .
  • Conversion to Alpha-Tocopherol: While alpha-tocopherol acetate is absorbed by the body, it needs to be converted back to alpha-tocopherol for full biological activity. Research is ongoing to determine the efficiency of this conversion process .

Other Areas of Research

  • Skin Health: Alpha-tocopherol acetate is used in some skincare products due to its potential antioxidant and moisturizing properties. Research is being conducted to understand its effectiveness in treating skin conditions and promoting wound healing .
  • Cancer Prevention: Some studies suggest that alpha-tocopherol acetate might play a role in cancer prevention. However, the results are inconclusive, and further research is needed American Cancer Society.

Alpha-tocopherol acetate (ATA), also known as vitamin E acetate or tocopheryl acetate, is a specific form of vitamin E []. It occurs naturally as the D-alpha-tocopherol acetate form, but a synthetic DL-alpha-tocopherol acetate version also exists []. Vitamin E itself is a group of fat-soluble antioxidants essential for human health []. ATA is valued in scientific research for its antioxidant properties and potential health benefits, although its effectiveness can vary depending on the application.


Molecular Structure Analysis

The molecular structure of ATA consists of a chromanol ring (a phenolic ring fused with a cyclohexane ring) linked to a long, unsaturated hydrocarbon tail (phytyl tail) through an ester linkage with acetic acid []. The presence of the phenolic hydrogen on the chromanol ring and the multiple methyl groups on the phytyl tail are key features []. The natural D-alpha-tocopherol acetate form has a specific spatial arrangement of these groups, while the synthetic DL form has a mixture of both arrangements []. This difference can affect their biological activity, with the natural D-form being more potent [].


Chemical Reactions Analysis

Several chemical reactions involving ATA are relevant for scientific research:

  • Synthesis: DL-alpha-tocopherol acetate can be synthesized by reacting D,L-alpha-tocopherol with acetic anhydride [].
  • Hydrolysis: In the body, ATA undergoes hydrolysis, where the ester bond is broken down by enzymes, releasing alpha-tocopherol (vitamin E) and acetic acid []. This conversion is crucial for ATA to exert its biological effects [].
  • Oxidation: As an antioxidant, ATA can scavenge free radicals, unstable molecules that damage cells. During this process, ATA itself gets oxidized, protecting other cellular components []. The specific mechanism of this reaction is complex and involves multiple steps.

Physical And Chemical Properties Analysis

  • Appearance: Pale yellow, viscous liquid [].
  • Molecular Formula: C31H52O3 [].
  • Molar Mass: 472.74 g/mol [].
  • Melting Point: Not readily available.
  • Boiling Point: Decomposes at 240°C without boiling [].
  • Solubility: Soluble in organic solvents like acetone, chloroform, and diethyl ether; poorly soluble in ethanol [].
  • Stability: Relatively stable under dry conditions, but degrades in light and heat [].

The primary mechanism of action of ATA is its role as an antioxidant. It protects cells from damage caused by free radicals through a process called free radical scavenging. ATA donates an electron to the free radical, neutralizing its harmful effects []. This mechanism helps maintain cellular health and may contribute to various potential health benefits.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Pellets or Large Crystals, Liquid; Pellets or Large Crystals
Solid

XLogP3

10.8

Hydrogen Bond Acceptor Count

3

Exact Mass

472.39164552 g/mol

Monoisotopic Mass

472.39164552 g/mol

Boiling Point

363 °F at 0.01 mmHg (NTP, 1992)
>343 degrees Celcius

Heavy Atom Count

34

Density

0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float

Appearance

Solid powder

Melting Point

26.5 - 27.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WR1WPI7EW8

GHS Hazard Statements

Aggregated GHS information provided by 252 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 97 of 252 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 155 of 252 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Vitamin E, known for its antioxidant activities, is protective against cardiovascular disease and some forms of cancer and has also demonstrated immune-enhancing effects. It may be of limited benefit in some with asthma and rheumatoid arthritis. It may be helpful in some neurological diseases including Alzheimer's, some eye disorders including cataracts, and diabetes and premenstrual syndrome. It may also help protect skin from ultraviolet irradiation although claims that it reverses skin aging, enhances male fertility and exercise performance are poorly supported. It may help relieve some muscle cramps.
The primary health-related use for which alpha-tocopherol acetate is formally indicated is as a dietary supplement for patients who demonstrate a genuine vitamin E deficiency. At the same time, vitamin E deficiency is generally quite rare but may occur in premature babies of very low birth weight (< 1500 grams), individuals with fat-malabsorption disorders (as fat is required for the digestive tract to absorb vitamin E), or individuals with abetalipoproteinemia - a rare, inherited disorder that causes poor absorption of dietary fat - who require extremely large doses of supplemental vitamin E daily (around 100 mg/kg or 5-10 g/day). In all such cases, alpha-tocopherol is largely the preferred form of vitamin E to be administered. Elsewhere, vitamin E's chemical profile as a fat-soluble antioxidant that is capable of neutralizing free radicals in the body continues to generate ongoing interest and study regarding how and whether or not the vitamin can help prevent or delay various chronic diseases associated with free radicals or other potential biological effects that vitamin E possesses like cardiovascular diseases, diabetes, ocular conditions, immune illnesses, cancer, and more. None of these ongoing studies have yet to elucidate any formally significant evidence, however.

Pharmacology

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Vitamin E has antioxidant activity. It may also have anti-atherogenic, antithrombotic, anticoagulant, neuroprotective, antiviral, immunomodulatory, cell membrane-stabilizing and antiproliferative actions. Vitamin E is a collective term used to describe eight separate forms, the best-known form being alpha-tocopherol. Vitamin E is a fat-soluble vitamin and is an important antioxidant. It acts to protect cells against the effects of free radicals, which are potentially damaging by-products of the body's metabolism. Vitamin E is often used in skin creams and lotions because it is believed to play a role in encouraging skin healing and reducing scarring after injuries such as burns. There are three specific situations when a vitamin E deficiency is likely to occur. It is seen in persons who cannot absorb dietary fat, has been found in premature, very low birth weight infants (birth weights less than 1500 grams, or 3½ pounds), and is seen in individuals with rare disorders of fat metabolism. A vitamin E deficiency is usually characterized by neurological problems due to poor nerve conduction. Symptoms may include infertility, neuromuscular impairment, menstrual problems, miscarriage and uterine degradation. Preliminary research has led to a widely held belief that vitamin E may help prevent or delay coronary heart disease. Antioxidants such as vitamin E help protect against the damaging effects of free radicals, which may contribute to the development of chronic diseases such as cancer. It also protects other fat-soluble vitamins (A and B group vitamins) from destruction by oxygen. Low levels of vitamin E have been linked to increased incidence of breast and colon cancer.

MeSH Pharmacological Classification

Vitamins

Mechanism of Action

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Although all forms of Vitamin E exhibit antioxidant activity, it is known that the antioxidant activity of vitamin E is not sufficient to explain the vitamin's biological activity.
Vitamin E's anti-atherogenic activity involves the inhibition of the oxidation of LDL and the accumulation of oxLDL in the arterial wall. It also appears to reduce oxLDL-induced apoptosis in human endothelial cells. Oxidation of LDL is a key early step in atherogenesis as it triggers a number of events which lead to the formation of atherosclerotic plaque. In addition, vitamin E inhibits protein kinase C (PKC) activity. PKC plays a role in smooth muscle cell proliferation, and, thus, the inhibition of PKC results in inhibition of smooth muscle cell proliferation, which is involved in atherogenesis.
Vitamin E's antithrombotic and anticoagulant activities involves the downregulation of the expression of intracellular cell adhesion molecule(ICAM)-1 and vascular cell adhesion molecule(VCAM)-1 which lowers the adhesion of blood components to the endothelium. In addition, vitamin E upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase (COX)-1 which in turn enhances the release of prostacyclin. Prostacyclin is a vasodilating factor and inhibitor of platelet aggregation and platelet release. It is also known that platelet aggregation is mediated by a mechanism involving the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) complex of platelets. GPIIb/IIIa is the major membrane receptor protein that is key to the role of the platelet aggregation response. GPIIb is the alpha-subunit of this platelet membrane protein. Alpha-tocopherol downregulates GPIIb promoter activity which results in reduction of GPIIb protein expression and decreased platelet aggregation. Vitamin E has also been found in culture to decrease plasma production of thrombin, a protein which binds to platelets and induces aggregation. A metabolite of vitamin E called vitamin E quinone or alpha-tocopheryl quinone (TQ) is a potent anticoagulant. This metabolite inhibits vitamin K-dependent carboxylase, which is a major enzyme in the coagulation cascade.
The neuroprotective effects of vitamin E are explained by its antioxidant effects. Many disorders of the nervous system are caused by oxidative stress. Vitamin E protects against this stress, thereby protecting the nervouse system.
The immunomodulatory effects of Vitamin E have been demonstrated in vitro, where alpha-tocopherol increases mitogenic response of T lymphocytes from aged mice. The mechanism of this response by vitamin E is not well understood, however it has been suggested that vitamin E itself may have mitogenic activity independent of its antioxidant activity.
Lastly, the mechanism of action of vitamin E's antiviral effects (primarily against HIV-1) involves its antioxidant activity. Vitamin E reduces oxidative stress, which is thought to contribute to HIV-1 pathogenesis, as well as to the pathogenesis of other viral infections. Vitamin E also affects membrane integrity and fluidity and, since HIV-1 is a membraned virus, altering membrane fluidity of HIV-1 may interfere with its ability to bind to cell-receptor sites, thus decreasing its infectivity.
Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS). In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals. As of this time however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) on which to suggest the use of vitamin E could formally benefit in any of these proposed indications.

Other CAS

58-95-7
7695-91-2
52225-20-4

Absorption Distribution and Excretion

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ 50 to 80% absorbed from gastrointestinal tract.
_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._
When vitamin E is ingested, intestinal absorption plays a principal role in limiting its bioavailability. It is known that vitamin E is a fat-soluble vitamin that follows the intestinal absorption, hepatic metabolism, and cellular uptake processes of other lipophilic molecules and lipids. The intestinal absorption of vitamin E consequently requires the presence of lipid-rich foods. In particular, stable alpha-tocopherol acetate undergoes hydrolysis by bile acid-dependant lipase in the pancreas or by an intestinal mucosal esterase. Subsequent absorption in the duodenum occurs by way of transfer from emulsion fat globules to water-soluble multi- and unilamellar vesicles and mixed micelles made up of phospholipids and bile acids. As the uptake of vitamin E into enterocytes is less efficient compared to other types of lipids, this could potentially explain the relatively low bioavailability of vitamin E. Alpha-tocopherol acetate itself is embedded in matrices where its hydrolysis and its uptake by intestinal cells are markedly less efficient than in mixed micelles. Subsequently, the intestinal cellular uptake of vitamin E from mixed micelles follows in principle two different pathways across enterocytes: (a) via passive diffusion, and (b) via receptor-mediated transport with various cellular transports like scavenger receptor class B type 1, Niemann-Pick C1-like protein, ATP-binding cassette (ABC) transporters ABCG5/ABCG8, or ABCA1, among others. Vitamin E absorption from the intestinal lumen is dependent upon biliary and pancreatic secretions, micelle formation, uptake into enterocytes, and chylomicron secretion. Defects at any step can lead to impaired absorption.. Chylomicron secretion is required for vitamin E absorption and is a particularly important factor for efficient absorption. All of the various vitamin E forms show similar apparent efficiencies of intestinal absorption and subsequent secretion in chylomicrons. During chylomicron catabolism, some vitamin E is distributed to all the circulating lipoproteins. Chylomicron remnants, containing newly absorbed vitamin E, are then taken up by the liver. Vitamin E is secreted from the liver in very low density lipoproteins (VLDLs). Plasma vitamin E concentrations depend upon the secretion of vitamin E from the liver, and only one form of vitamin E, alpha-tocopherol, is ever preferentially resecreted by the liver. The liver is consequently responsible for discriminating between tocopherols and the preferential plasma enrichment with alpha-tocopherol. In the liver, the alpha-tocopherol transfer protein (alpha-TTP) likely is in charge of the discriminatory function, where RRR- or d-alpha-tocopherol possesses the greatest affinity for alpha-TTP. It is nevertheless believed that only a small amount of administered vitamin E is actually absorbed. In two individuals with gastric carcinoma and lymphatic leukemia, the respective fractional absorption in the lymphatics was only 21 and 29 percent of label from meals containing alpha-tocopherol and alpha-tocopheryl acetate, respectively. Additionally, after feeding three separate single doses of 125 mg, 250 mg, and 500 mg to a group of healthy males, the observed plasma peak concentrations (ng/mL) were 1822 +/- 48.24, 1931.00 +/- 92.54, and 2188 +/- 147.61, respectively.
The major route of excretion of ingested vitamin E is fecal elimination because of its relatively low intestinal absorption. Excess alpha-tocopherol, as well as forms of vitamin E not preferentially used, are probably excreted unchanged in bile.
When three particular doses alpha-tocopherol were administered to healthy male subjects, the apparent volumes of distribution (ml) observed were: (a) at a single administered dose of 125 mg, the Vd/f was 0.070 +/- 0.002, (b) at dose 250. mg, the Vd/f was 0.127 +/- 0.004, and (c) at dose 500 mg, the Vd/f was 0.232 +/- 0.010.
When three specific doses of 125 mg, 250 mg, and 500 mg of alpha-tocopherol were administered as single doses to a group of healthy males, the resultant times of clearance observed, respectively, were: 0.017 +/- 0.015 l/h, 0.011 +/- 0.001 l/h, and 0.019 +/- 0.001 l/h.

Metabolism Metabolites

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Hepatic.
Primary hepatic metabolism of alpha-tocopherol begins in the endoplasmic reticulum with CYP4F2/CYP3A4 dependent ω-hydroxylation of the aliphatic side-chain, which forms the 13’-hydroxychromanol (13’-OH) metabolite. Next, peroxisome ω-oxidation results in 13’-carboxychromanol (13’-COOH). Following these two steps are five consecutive β-oxidation reactions which serve to shorten the alpha-tocopherol metabolite side-chains. The first of these β-oxidations occurs still in the peroxisome environment, generating carboxydimethyldecylhydroxychromanol (CDMDHC, 11’-COOH). Then, in the mitochondrion, the second β-oxidation step forms the carboxymethyloctylhydroxychromanol (CDMOHC, 9’-COOH) metabolite. Since both CDMDHC and CDMOHC possess a side-chain length of between 13 to 9 carbon units, they are considered long-chain metabolites. The hydrophobicity of these long-chain metabolites means they are not excreted in the urine but have been found in human microsomes, serum, and feces. The next two β-oxidation reactions, still within the mitochondrion environment, produce two intermediate chain metabolites: carboxymethylhexylhydroxychromanol (CDMHHC, 7’-COOH), followed by carboxymethylbutylhydroxychromanol (CMBHC, 5’-COOH). Both of these intermediate chain metabolites are found in human plasma, feces, and urine. Finally, the last mitochrondrion β-oxidation generates the catabolic end product of alpha-tocopherol metabolism: carboxyethyl-hydroxychromans (CEHC, 3'-COOH), which is considered a short-chain metabolite. CEHC has been observed in human plasma, serum, urine, and feces.

Biological Half Life

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._
The apparent half-life of RRR- or d-alpha-tocopherol in normal subjects is approximately 48 hours.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Antioxidant

General Manufacturing Information

Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate: ACTIVE

Dates

Modify: 2023-08-15
1: Bhargava A. Dietary Modifications and Lipid Accumulation Product Are Associated with Systolic and Diastolic Blood Pressures in the Women's Health Trial: Feasibility Study in Minority Populations. Curr Hypertens Rep. 2018 May 19;20(6):50. doi: 10.1007/s11906-018-0846-2. Review. PubMed PMID: 29779054.
2: Zingg JM. Water-Soluble Vitamin E-Tocopheryl Phosphate. Adv Food Nutr Res. 2018;83:311-363. doi: 10.1016/bs.afnr.2017.12.007. Epub 2018 Feb 12. Review. PubMed PMID: 29477225.
3: Nukala U, Thakkar S, Krager KJ, Breen PJ, Compadre CM, Aykin-Burns N. Antioxidant Tocols as Radiation Countermeasures (Challenges to be Addressed to Use Tocols as Radiation Countermeasures in Humans). Antioxidants (Basel). 2018 Feb 23;7(2). pii: E33. doi: 10.3390/antiox7020033. Review. PubMed PMID: 29473853; PubMed Central PMCID: PMC5836023.
4: Ramanathan N, Tan E, Loh LJ, Soh BS, Yap WN. Tocotrienol is a cardioprotective agent against ageing-associated cardiovascular disease and its associated morbidities. Nutr Metab (Lond). 2018 Jan 19;15:6. doi: 10.1186/s12986-018-0244-4. eCollection 2018. Review. PubMed PMID: 29387138; PubMed Central PMCID: PMC5775572.
5: Abbasi IHR, Abbasi F, Soomro RN, Abd El-Hack ME, Abdel-Latif MA, Li W, Hao R, Sun F, Bodinga BM, Hayat K, Yao J, Cao Y. Considering choline as methionine precursor, lipoproteins transporter, hepatic promoter and antioxidant agent in dairy cows. AMB Express. 2017 Nov 25;7(1):214. doi: 10.1186/s13568-017-0513-z. Review. PubMed PMID: 29178045; PubMed Central PMCID: PMC5702286.
6: Gugliandolo A, Bramanti P, Mazzon E. Role of Vitamin E in the Treatment of Alzheimer's Disease: Evidence from Animal Models. Int J Mol Sci. 2017 Nov 23;18(12). pii: E2504. doi: 10.3390/ijms18122504. Review. PubMed PMID: 29168797; PubMed Central PMCID: PMC5751107.
7: Comitato R, Ambra R, Virgili F. Tocotrienols: A Family of Molecules with Specific Biological Activities. Antioxidants (Basel). 2017 Nov 18;6(4). pii: E93. doi: 10.3390/antiox6040093. Review. PubMed PMID: 29156559; PubMed Central PMCID: PMC5745503.
8: Jiang Q. Natural Forms of Vitamin E as Effective Agents for Cancer Prevention and Therapy. Adv Nutr. 2017 Nov 15;8(6):850-867. doi: 10.3945/an.117.016329. Print 2017 Nov. Review. PubMed PMID: 29141970; PubMed Central PMCID: PMC5683003.
9: Rivero JA, Shamji O, Kolokythas A. Osteoradionecrosis: a review of pathophysiology, prevention and pharmacologic management using pentoxifylline, α-tocopherol, and clodronate. Oral Surg Oral Med Oral Pathol Oral Radiol. 2017 Nov;124(5):464-471. doi: 10.1016/j.oooo.2017.08.004. Epub 2017 Aug 23. Review. PubMed PMID: 29103566.
10: Cho MH, Kim SN, Park HW, Chung S, Kim KS. Could Vitamin E Prevent Contrast-Induced Acute Kidney Injury? A Systematic Review and Meta-Analysis. J Korean Med Sci. 2017 Sep;32(9):1468-1473. doi: 10.3346/jkms.2017.32.9.1468. Review. PubMed PMID: 28776342; PubMed Central PMCID: PMC5546966.
11: Azzi A. Many tocopherols, one vitamin E. Mol Aspects Med. 2017 Jun 17. pii: S0098-2997(17)30041-9. doi: 10.1016/j.mam.2017.06.004. [Epub ahead of print] Review. PubMed PMID: 28624327.
12: Hasanuzzaman M, Nahar K, Anee TI, Fujita M. Glutathione in plants: biosynthesis and physiological role in environmental stress tolerance. Physiol Mol Biol Plants. 2017 Apr;23(2):249-268. doi: 10.1007/s12298-017-0422-2. Epub 2017 Mar 10. Review. PubMed PMID: 28461715; PubMed Central PMCID: PMC5391355.
13: Ahmad KA, Yuan Yuan D, Nawaz W, Ze H, Zhuo CX, Talal B, Taleb A, Mais E, Qilong D. Antioxidant therapy for management of oxidative stress induced hypertension. Free Radic Res. 2017 Apr;51(4):428-438. doi: 10.1080/10715762.2017.1322205. Epub 2017 May 9. Review. PubMed PMID: 28427291.
14: Farina N, Llewellyn D, Isaac MGEKN, Tabet N. Vitamin E for Alzheimer's dementia and mild cognitive impairment. Cochrane Database Syst Rev. 2017 Apr 18;4:CD002854. doi: 10.1002/14651858.CD002854.pub5. Review. PubMed PMID: 28418065.
15: Soysal P, Isik AT, Carvalho AF, Fernandes BS, Solmi M, Schofield P, Veronese N, Stubbs B. Oxidative stress and frailty: A systematic review and synthesis of the best evidence. Maturitas. 2017 May;99:66-72. doi: 10.1016/j.maturitas.2017.01.006. Epub 2017 Jan 16. Review. PubMed PMID: 28364871.
16: Wu X, Cheng J, Wang X. Dietary Antioxidants: Potential Anticancer Agents. Nutr Cancer. 2017 May-Jun;69(4):521-533. doi: 10.1080/01635581.2017.1299872. Epub 2017 Mar 31. Review. PubMed PMID: 28362118.
17: Duncan KR, Suzuki YJ. Vitamin E Nicotinate. Antioxidants (Basel). 2017 Mar 13;6(1). pii: E20. doi: 10.3390/antiox6010020. Review. Erratum in: Antioxidants (Basel). 2018 May 03;7(5):. PubMed PMID: 28335380; PubMed Central PMCID: PMC5384183.
18: Mène-Saffrané L, Pellaud S. Current strategies for vitamin E biofortification of crops. Curr Opin Biotechnol. 2017 Apr;44:189-197. doi: 10.1016/j.copbio.2017.01.007. Epub 2017 Mar 16. Review. PubMed PMID: 28327426.
19: Martínez-Delgado AA, Khandual S, Villanueva-Rodríguez SJ. Chemical stability of astaxanthin integrated into a food matrix: Effects of food processing and methods for preservation. Food Chem. 2017 Jun 15;225:23-30. doi: 10.1016/j.foodchem.2016.11.092. Epub 2016 Nov 23. Review. PubMed PMID: 28193419.
20: Farina N, Llewellyn D, Isaac MG, Tabet N. Vitamin E for Alzheimer's dementia and mild cognitive impairment. Cochrane Database Syst Rev. 2017 Jan 27;1:CD002854. doi: 10.1002/14651858.CD002854.pub4. Review. Update in: Cochrane Database Syst Rev. 2017 Apr 18;4:CD002854. PubMed PMID: 28128435.

Explore Compound Types